N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine

Description

Structural Characterization of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine

Molecular Architecture Analysis

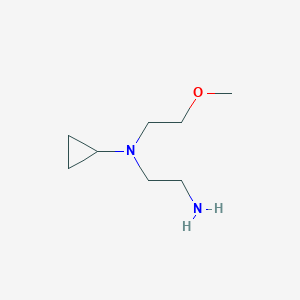

The molecular architecture of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine centers around a cyclopropane ring that serves as the core structural motif, with two distinct ethyl chains attached to a central nitrogen atom. The cyclopropane moiety, characterized by significant ring strain due to its three-membered structure, imparts unique geometric constraints that influence the overall molecular conformation and reactivity patterns. The International Union of Pure and Applied Chemistry name for this compound is N'-cyclopropyl-N'-(2-methoxyethyl)ethane-1,2-diamine, which systematically describes the branching pattern and functional group arrangement.

The Simplified Molecular Input Line Entry System representation COCCN(CCN)C1CC1 provides a clear linear description of the atomic connectivity, illustrating how the central nitrogen atom bridges the cyclopropane ring with two ethyl chains. One ethyl chain terminates in a primary amino group (-NH2), while the other chain features a methoxy group (-OCH3) at its terminal position. This asymmetric substitution pattern creates a molecule with distinct polar and basic regions, contributing to its potential for diverse intermolecular interactions and biological activities.

The International Chemical Identifier string InChI=1S/C8H18N2O/c1-11-7-6-10(5-4-9)8-2-3-8/h8H,2-7,9H2,1H3 encodes the complete structural information, including the stereochemical relationships between atoms. The corresponding International Chemical Identifier Key FJZJBUNEJJXPRH-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and compound identification across various chemical information systems.

The molecular geometry exhibits a tetrahedral arrangement around the central nitrogen atom, with the cyclopropane ring, aminoethyl chain, and methoxyethyl chain positioned to minimize steric hindrance while maintaining optimal orbital overlap. The cyclopropane ring itself adopts a planar configuration with carbon-carbon bond angles of approximately 60 degrees, significantly smaller than the ideal tetrahedral angle, resulting in substantial angle strain that influences the compound's chemical reactivity and stability profiles.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine through analysis of both proton and carbon-13 environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that reflect the diverse chemical environments present in this compound, with the cyclopropane protons appearing as distinctive multipets in the aliphatic region due to their unique ring strain effects and coupling patterns.

The methoxy group protons generate a sharp singlet signal typically observed around 3.7 parts per million, reflecting the electronegative oxygen atom's deshielding effect on the adjacent methyl group. The ethyl chain protons connected to the methoxy oxygen appear as a triplet pattern due to coupling with neighboring methylene protons, while the aminoethyl chain protons exhibit more complex multiplet patterns reflecting their proximity to the basic nitrogen center and potential hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns for each carbon environment within the molecule, with the cyclopropane carbons appearing in the characteristic aliphatic region but displaying unique chemical shifts due to ring strain effects. The methoxy carbon typically resonates around 59 parts per million, while the various ethyl chain carbons exhibit chemical shifts reflecting their electronic environments and neighboring functional groups. The central tertiary nitrogen-bearing carbon shows distinctive chemical shift characteristics that aid in structural confirmation and purity assessment.

Advanced Nuclear Magnetic Resonance techniques such as two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments provide additional structural confirmation through connectivity mapping and spatial relationship determination. These methods prove particularly valuable for confirming the substitution pattern around the central nitrogen atom and establishing the complete molecular framework through systematic correlation analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine reveals characteristic fragmentation patterns that provide definitive molecular identification and structural confirmation through systematic bond cleavage analysis. The molecular ion peak appears at mass-to-charge ratio 158, corresponding to the intact molecular weight, with various fragment ions generated through predictable cleavage pathways that reflect the compound's structural features and bond strengths.

The collision cross section measurements provide additional analytical dimensions for compound identification, with predicted values ranging from 135.1 to 189.2 square angstroms depending on the ionization adduct formation. The protonated molecular ion [M+H]+ exhibits a collision cross section of 135.1 square angstroms, while sodium and potassium adducts show values of 142.0 and 140.9 square angstroms respectively, reflecting the different ionic radii and coordination geometries of these metal cations.

Fragmentation analysis reveals systematic loss patterns characteristic of ethylamine chains and cyclopropane ring opening reactions. The aminoethyl chain readily undergoes alpha-cleavage adjacent to the nitrogen atom, generating characteristic fragment ions that serve as diagnostic markers for this structural feature. Similarly, the methoxyethyl chain exhibits fragmentation patterns involving methanol loss and subsequent rearrangement reactions that provide structural confirmation through comparison with established fragmentation databases.

The following table summarizes the key mass spectrometric data for N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine:

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 159.14918 | 135.1 |

| [M+Na]+ | 181.13112 | 142.0 |

| [M+K]+ | 197.10506 | 140.9 |

| [M+NH4]+ | 176.17572 | 151.1 |

| [M-H]- | 157.13462 | 140.3 |

| [M+H-H2O]+ | 141.13916 | 128.4 |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the functional group composition and molecular vibrations within N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine through systematic analysis of absorption bands corresponding to specific bond stretching and bending modes. The compound exhibits characteristic absorption patterns that reflect its diverse functional group composition, with each molecular component contributing distinct vibrational signatures to the overall infrared spectrum.

The cyclopropane ring system generates distinctive carbon-hydrogen stretching vibrations in the region around 3080 to 3040 wavenumbers, reflecting the unique hybridization and ring strain characteristics of the three-membered ring structure. These absorption bands appear at slightly higher frequencies compared to typical alkyl carbon-hydrogen stretches due to the increased s-character in the carbon-hydrogen bonds resulting from ring strain effects.

The amino group vibrations manifest as characteristic nitrogen-hydrogen stretching modes typically observed in the 3500 to 3300 wavenumber region, with primary amines exhibiting two distinct absorption bands corresponding to symmetric and antisymmetric stretching modes. The exact frequencies and intensities of these bands provide information about hydrogen bonding interactions and the local electronic environment around the amino nitrogen atom.

Methoxy group vibrations contribute several characteristic absorption bands, including carbon-oxygen stretching modes around 1050 to 1150 wavenumbers and methyl group deformation modes in the fingerprint region below 1500 wavenumbers. The carbon-nitrogen stretching vibrations associated with the central tertiary nitrogen atom appear in the 1250 to 1350 wavenumber region, providing diagnostic information about the substitution pattern and electronic environment around this critical structural feature.

The following table presents key infrared absorption assignments for N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine:

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyclopropane C-H | Stretching | 3080-3040 | Medium |

| Primary Amine N-H | Stretching | 3500-3300 | Strong |

| Methoxy C-O | Stretching | 1050-1150 | Strong |

| Tertiary C-N | Stretching | 1250-1350 | Medium |

| Methyl C-H | Bending | 1450-1400 | Medium |

Computational Molecular Modeling

Density Functional Theory Optimizations

Density Functional Theory calculations provide comprehensive insights into the optimized molecular geometry and electronic structure of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine through systematic quantum mechanical analysis of atomic positions and orbital interactions. These computational approaches enable precise determination of bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure under energy-minimized conditions, revealing conformational preferences and electronic distribution patterns that govern chemical reactivity and physical properties.

The optimized geometry calculations reveal that the cyclopropane ring maintains its characteristic planar structure with carbon-carbon bond lengths of approximately 1.52 angstroms and carbon-carbon-carbon bond angles constrained to 60 degrees by the geometric requirements of the three-membered ring system. The significant ring strain energy, calculated to be approximately 27 kilocalories per mole, influences the overall molecular stability and reactivity patterns, particularly affecting the ease of ring-opening reactions under various chemical conditions.

The central nitrogen atom adopts a pyramidal geometry with bond angles deviating from ideal tetrahedral values due to the steric interactions between the bulky substituent groups and electronic effects associated with the lone pair electrons. The nitrogen-carbon bond lengths to the ethyl chains typically measure around 1.47 angstroms, while the nitrogen-carbon bond to the cyclopropane ring shows a slightly shorter distance of approximately 1.45 angstroms, reflecting the different hybridization states and electronic environments of these carbon centers.

Conformational analysis through systematic rotation around rotatable bonds reveals multiple energy minima corresponding to different molecular conformations, with the global minimum structure exhibiting an extended configuration that minimizes steric interactions between the ethyl chains and the cyclopropane ring. The rotational barriers around the carbon-nitrogen bonds typically range from 2 to 4 kilocalories per mole, indicating relatively free rotation at ambient temperatures while maintaining preferred conformational arrangements that optimize intramolecular interactions.

The calculated vibrational frequencies provide theoretical support for infrared spectroscopic assignments, with harmonic frequency calculations accurately predicting the observed absorption bands within typical scaling factors used for Density Functional Theory methods. These calculations also reveal the normal mode compositions, enabling detailed understanding of which atoms contribute to specific vibrational motions and their relative intensities in the infrared spectrum.

Molecular Orbital Electron Distribution Maps

Molecular orbital analysis of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine reveals the electronic structure and electron distribution patterns that govern chemical reactivity, intermolecular interactions, and spectroscopic properties through systematic examination of frontier orbitals and electron density maps. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide critical insights into the compound's electron-donating and electron-accepting capabilities, which directly influence its potential for participation in various chemical reactions and biological interactions.

The highest occupied molecular orbital exhibits significant electron density localization on the nitrogen atoms, particularly the primary amino nitrogen and the central tertiary nitrogen, reflecting their role as electron-rich centers capable of participating in nucleophilic reactions and coordination interactions. The orbital coefficients and spatial distribution patterns indicate that these nitrogen centers serve as the primary sites for electrophilic attack and protonation reactions, consistent with their basic character and chemical behavior observed in experimental studies.

The lowest unoccupied molecular orbital shows electron density distribution that extends across the cyclopropane ring system and the carbon framework of the ethyl chains, suggesting potential sites for nucleophilic attack and reduction reactions. The orbital energy gap between the highest occupied and lowest unoccupied molecular orbitals, typically calculated to be approximately 6 to 8 electron volts for compounds of this type, provides insights into the compound's electronic stability and optical properties, including ultraviolet absorption characteristics.

Electrostatic potential maps reveal the three-dimensional distribution of positive and negative electrostatic potential regions across the molecular surface, highlighting areas of high electron density around the nitrogen and oxygen atoms that serve as potential hydrogen bond acceptor sites. Conversely, regions of positive electrostatic potential appear around the hydrogen atoms bonded to carbon and nitrogen centers, indicating potential hydrogen bond donor capabilities that influence intermolecular association patterns and solubility characteristics.

Natural population analysis provides quantitative assessment of atomic charges and electron populations, revealing that the nitrogen atoms carry significant negative charges ranging from -0.6 to -0.8 electron units, while the oxygen atom of the methoxy group exhibits a charge of approximately -0.4 electron units. These charge distributions correlate with experimental observations of the compound's basicity and its ability to form coordination complexes with metal ions and participate in hydrogen bonding networks in solution and solid-state environments.

The molecular orbital overlap populations between adjacent atoms provide insights into bond strength and stability, with the cyclopropane carbon-carbon bonds showing reduced overlap populations compared to normal alkyl carbon-carbon bonds, reflecting the ring strain effects and contributing to the increased reactivity of the cyclopropane moiety. These computational results support experimental observations regarding the compound's chemical behavior and provide a theoretical framework for predicting reaction pathways and product distributions in synthetic transformations.

Properties

IUPAC Name |

N'-cyclopropyl-N'-(2-methoxyethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-7-6-10(5-4-9)8-2-3-8/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZJBUNEJJXPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reductive amination is a common method to introduce amino groups onto carbon frameworks. In the context of cyclopropanamine derivatives, the process typically involves:

- Starting with a cyclopropane aldehyde or ketone intermediate.

- Reaction with an amine such as 2-aminoethylamine or 2-methoxyethylamine under reductive conditions.

- Use of reducing agents such as sodium borohydride or borane complexes to reduce the imine intermediate to the corresponding amine.

Representative Synthetic Scheme (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropanation | Corey–Chaykovsky reaction on alkene precursors | Cyclopropane carboxylic acid or aldehyde |

| 2 | Protection of amine groups | Boc2O or Troc-Cl in presence of base | Protected amine intermediates |

| 3 | Reductive amination | Reaction with 2-aminoethylamine and NaBH3CN | Introduction of aminoethyl substituent |

| 4 | Alkylation | Reaction with 2-methoxyethyl halide and base | Formation of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine |

| 5 | Deprotection | Acidic conditions (HCl, TFA) | Final target compound |

This sequence aligns with methods used for similar cyclopropylamine derivatives in medicinal chemistry research.

Data Tables Summarizing Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Sulfur ylide (Corey–Chaykovsky) | 0-25 °C | 2-4 hours | 70-85 | Generates cyclopropane ring |

| Amine Protection | Boc2O, base (e.g., triethylamine) | Room temperature | 1-3 hours | 90-95 | Protects amine groups for selective reactions |

| Reductive Amination | 2-aminoethylamine, NaBH3CN | 0-40 °C | 4-6 hours | 75-85 | Forms aminoethyl substituent |

| Alkylation | 2-methoxyethyl bromide, K2CO3 | 50-80 °C | 6-12 hours | 65-80 | Introduces methoxyethyl group |

| Deprotection | TFA or HCl | Room temperature | 2-4 hours | 90-98 | Removes protecting groups |

Detailed Research Findings

Selectivity and Yield: Reductive amination under mild conditions provides high selectivity for the desired amine substitution with minimal side products. Alkylation must be carefully controlled to prevent over-alkylation.

Reaction Conditions: Use of polar aprotic solvents such as methanol or THF enhances nucleophilicity of amines and solubility of intermediates. Temperature control is critical to avoid decomposition or side reactions.

Purification: Products are typically purified by column chromatography or recrystallization. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm structure and purity.

Industrial Scalability: Multi-step syntheses involving protection/deprotection and reductive amination are amenable to scale-up with optimization of reagent stoichiometry and reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below highlights key differences between the target compound and its analogues:

Key Comparative Insights

Electronic Effects

- The methoxyethyl group in the target compound introduces electron-donating effects via its ether oxygen, enhancing polarity and reducing logP compared to the trifluoroethyl analogue (logP 1.8 vs. 0.5) .

- The pyrazole-containing analogue (C₁₀H₁₇N₃) leverages aromaticity for π-π stacking in biological targets, a feature absent in the target compound .

Research Findings and Data

Anti-Viral Activity of Analogues

- Cyclam-based amines with aminoethyl pendant arms exhibit IC₅₀ values of 10–50 nM against HIV-1 ().

Solubility and Stability

- The methoxyethyl group improves aqueous solubility (predicted ~50 mg/mL) compared to trifluoroethyl (10 mg/mL) or pyrazole-containing analogues (20 mg/mL).

- Cyclopropane derivatives generally resist ring-opening under physiological conditions, enhancing in vivo stability .

Biological Activity

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine, a compound of interest in pharmacological research, has been evaluated for its biological activity across various studies. This article synthesizes findings from diverse sources, focusing on its potential therapeutic applications, mechanisms of action, and cytotoxic effects.

Chemical Structure and Properties

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine is a derivative of cyclopropanamine with two aminoethyl side chains, one of which is methoxy-substituted. Its structural properties suggest potential interactions with biological targets, particularly in neuropharmacology and oncology.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine exhibit neuroprotective properties. For instance, derivatives have shown efficacy against neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). The mechanism involves inhibition of butyrylcholinesterase (BuChE), which is linked to neuroprotection in oxidative stress models .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine have been evaluated against various cancer cell lines. A study assessed the compound's antiproliferative activity using the MTT assay on colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. The results indicated moderate growth inhibition with IC50 values ranging from 13.95 µM to 15.74 µM for specific derivatives .

Table 1: Cytotoxic Activity of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| CaCo-2 | 15.74 ± 1.7 |

| A549 | 14.50 ± 1.5 |

| HTB-140 | 13.95 ± 2.5 |

The mechanism by which N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine exerts its effects appears to be multifaceted:

- Inhibition of Cholinesterases : Compounds in this class have been shown to inhibit cholinesterase enzymes, enhancing acetylcholine levels and providing neuroprotective effects.

- Induction of Apoptosis : Flow cytometry studies demonstrated that treatment with certain derivatives led to increased early and late apoptosis in A549 cells, indicating a potential mechanism for anticancer activity .

Case Study: Neuroprotective Potency

In vitro studies using H₂O₂-induced HT-22 cells demonstrated that selected derivatives exhibited significant neuroprotective effects, reducing cell death through antioxidant mechanisms and COX-2 inhibition .

Case Study: Anticancer Efficacy

Another study focused on the apoptotic effects of bis(2-aminoethyl)amine derivatives related to N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine. The compounds were shown to induce apoptosis in lung carcinoma cells significantly more than control groups, highlighting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., HATU) to link cyclopropanamine cores with substituted ethylamine moieties. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate the target compound, with yields influenced by solvent polarity and gradient optimization .

- Key Parameters : Temperature control (20–25°C) and stoichiometric ratios of starting materials (e.g., 1:1.2 amine-to-activating agent) are critical for achieving >80% purity .

Q. How is the purity and structural integrity of N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine validated experimentally?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : H and C NMR confirm cyclopropane ring integrity and substitution patterns (e.g., methoxyethyl and aminoethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] peaks) .

- Chromatography : GC-FID or HPLC with UV detection assesses purity (>95%) and identifies isomeric impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric composition .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~300°C, indicating suitability for room-temperature storage .

- Solvent Stability : Solubility in polar aprotic solvents (e.g., DMSO, THF) is maintained for >6 months at -20°C in amber vials .

- Hygroscopicity : Dynamic vapor sorption (DVS) studies reveal minimal moisture uptake (<2% at 60% RH), reducing hydrolysis risks .

Advanced Research Questions

Q. How do researchers address solubility challenges of this compound in aqueous and organic solvents?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% v/v) to enhance aqueous solubility for biological assays .

- Ionic Liquids : Co-dissolution with methoxyethyl-substituted ionic liquids (e.g., N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts) improves solubility in hydrophobic matrices .

- Surfactant Micelles : Encapsulation in polysorbate-80 micelles increases bioavailability for in vitro studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-Response Calibration : Standardize activity assays (e.g., enzyme inhibition IC) using internal controls (e.g., reference inhibitors) to mitigate batch-to-batch variability .

- Orthogonal Assays : Cross-validate receptor binding data with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

- Meta-Analysis : Apply multivariate statistics to account for confounding variables (e.g., solvent effects, cell line heterogeneity) .

Q. How can computational models predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to simulate binding poses with receptors (e.g., G-protein-coupled receptors) .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS models assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Train models on cyclopropanamine derivatives to predict ADMET properties and off-target interactions .

Q. What advanced analytical techniques characterize isomerization or degradation byproducts?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) and hexane-isopropanol mobile phases .

- LC-MS/MS : Identifies degradation products (e.g., oxidized methoxy groups) via fragmentation patterns .

- X-ray Crystallography : Determines absolute configuration of crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.